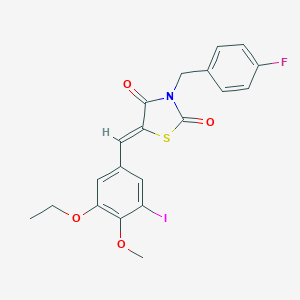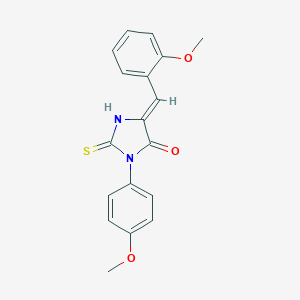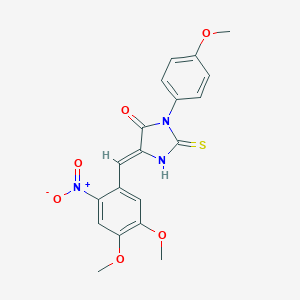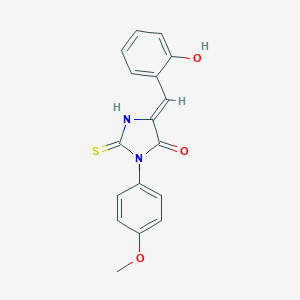![molecular formula C17H12ClFN2OS B307055 (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B307055.png)
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolones and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell proliferation and survival. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and carbonic anhydrase. The compound has also been found to induce DNA damage and inhibit cell proliferation in cancer cells. In addition, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one in lab experiments include its potential therapeutic properties and its ability to inhibit various enzymes and proteins involved in cell proliferation and survival. However, the limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one. One possible direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, the compound could be modified to improve its solubility and reduce its toxicity, which may increase its potential for use in vivo.
Synthesis Methods
The synthesis of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-methylphenol with 2-chloro-6-fluorobenzaldehyde and 2-bromoacetophenone in the presence of potassium carbonate in DMF. The resulting product is then treated with thiosemicarbazide in ethanol to obtain the final product. This method has been reported in various scientific publications and has been found to be efficient in synthesizing (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one in good yields.
Scientific Research Applications
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities such as anticancer, antifungal, antiviral, and antibacterial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to exhibit antifungal activity against various fungal strains and antiviral activity against herpes simplex virus type 1.
properties
Product Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one |
|---|---|
Molecular Formula |
C17H12ClFN2OS |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12ClFN2OS/c1-10-5-7-11(8-6-10)20-17-21-16(22)15(23-17)9-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21,22)/b15-9- |
InChI Key |
VGIIMQDYISWWRF-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2 |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![3-{[(2E,5Z)-5-(2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306979.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)


![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)
